molecular formula C12H13Cl2NO3S B2762474 1-(3,4-Dichlorophenyl)-3-(dimethylamino)-2-(methylsulfonyl)-2-propen-1-one CAS No. 344275-67-8

1-(3,4-Dichlorophenyl)-3-(dimethylamino)-2-(methylsulfonyl)-2-propen-1-one

Cat. No. B2762474
CAS RN: 344275-67-8
M. Wt: 322.2
InChI Key: MABXWBSJQBPTMD-XFFZJAGNSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(3,4-Dichlorophenyl)-3-(dimethylamino)-2-(methylsulfonyl)-2-propen-1-one, also known as DCDMMP, is an organosulfur compound with a wide range of applications in scientific research. It has been extensively studied for its ability to modulate biochemical and physiological processes, which makes it a valuable tool for scientists to better understand the underlying mechanisms of various biological processes.

Scientific Research Applications

Fluorescent Molecular Probes

One application involves the use of compounds with a structure similar to "1-(3,4-Dichlorophenyl)-3-(dimethylamino)-2-(methylsulfonyl)-2-propen-1-one" in the development of new fluorescent molecular probes. These probes are designed for ultrasensitive detection in biological systems, leveraging their strong solvent-dependent fluorescence for studying various biological events and processes (Diwu et al., 1997).

Synthesis and Structural Analysis

Another application is in the synthesis and analysis of push-pull enamines, which are structurally related compounds. These studies help understand the electronic and structural properties of such compounds, contributing to the field of organic chemistry and potentially influencing the development of new materials and chemical sensors (Pigošová et al., 2005).

Molecular Recognition

Research into the molecular recognition properties of related compounds has led to the synthesis of structures that can form complexes with dicarboxylic acids. This property is crucial for designing selective sensors and devices for detecting specific molecules in complex mixtures (Qi Yan-xing, 2004).

Kinetic and Structural Investigations

Further applications include kinetic and structural investigations of sterically hindered isomeric forms of related compounds. These studies provide insights into the reactivity and stability of such molecules, which is valuable for designing more effective catalysts and reaction intermediates (Rublova et al., 2017).

properties

IUPAC Name

(Z)-1-(3,4-dichlorophenyl)-3-(dimethylamino)-2-methylsulfonylprop-2-en-1-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13Cl2NO3S/c1-15(2)7-11(19(3,17)18)12(16)8-4-5-9(13)10(14)6-8/h4-7H,1-3H3/b11-7-
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MABXWBSJQBPTMD-XFFZJAGNSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C=C(C(=O)C1=CC(=C(C=C1)Cl)Cl)S(=O)(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN(C)/C=C(/C(=O)C1=CC(=C(C=C1)Cl)Cl)\S(=O)(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13Cl2NO3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

322.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(3,4-Dichlorophenyl)-3-(dimethylamino)-2-(methylsulfonyl)-2-propen-1-one

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